

Application Notes and Protocols for the Synthesis of 1-Aminocyclohexanecarbonitrile Hydrochloride

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Compound of Interest

Compound Name: 1-Aminocyclohexanecarbonitrile
hydrochloride

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Abstract

This document provides a detailed experimental protocol for the synthesis of **1-aminocyclohexanecarbonitrile hydrochloride** via the Strecker synthesis. The Strecker synthesis is a versatile method for producing α -amino acids and their nitrile precursors.^{[1][2][3]} This protocol outlines a one-pot reaction using cyclohexanone, sodium cyanide, and ammonium chloride, followed by the conversion of the resulting α -aminonitrile to its hydrochloride salt. This procedure is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a fundamental reaction in organic chemistry for the synthesis of α -amino acids from aldehydes or ketones.^{[1][3]} The reaction proceeds through the formation of an α -aminonitrile intermediate, which can then be hydrolyzed to the corresponding amino acid.^{[2][4][5]} This application note focuses on the synthesis of 1-aminocyclohexanecarbonitrile, an important building block in medicinal chemistry, from cyclohexanone. The protocol uses readily available and safer reagents, such

as sodium cyanide and ammonium chloride, in place of hydrogen cyanide gas.[4] The final product is isolated as a stable hydrochloride salt.

Reaction Scheme

The overall synthesis involves a two-step process: the Strecker reaction to form the α -aminonitrile, followed by its conversion to the hydrochloride salt.

Step 1: Strecker Synthesis of 1-Aminocyclohexanecarbonitrile

> Caption: The reaction of cyclohexanone with ammonia (generated in situ from ammonium chloride) and cyanide to form 1-aminocyclohexanecarbonitrile.

Step 2: Formation of **1-Aminocyclohexanecarbonitrile Hydrochloride**

> Caption: The protonation of 1-aminocyclohexanecarbonitrile with hydrochloric acid to yield the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the recommended quantities of reagents for this synthesis.

Reagent	Molar Mass (g/mol)	Moles	Quantity
Cyclohexanone	98.14	0.1	9.81 g (10.3 mL)
Sodium Cyanide	49.01	0.11	5.39 g
Ammonium Chloride	53.49	0.11	5.88 g
Ammonia (28% aq. soln.)	17.03	-	~20 mL
Methanol	32.04	-	50 mL
Diethyl Ether	74.12	-	As needed
Hydrochloric Acid (conc.)	36.46	-	As needed

Experimental Protocol

Materials and Equipment:

- 250 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware
- pH paper or pH meter

Reagents:

- Cyclohexanone ($\text{C}_6\text{H}_{10}\text{O}$)
- Sodium Cyanide (NaCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)
- Ammonium Chloride (NH_4Cl)
- Aqueous Ammonia (NH_3 , 28%)
- Methanol (CH_3OH)
- Diethyl Ether ($(\text{C}_2\text{H}_5)_2\text{O}$)

- Concentrated Hydrochloric Acid (HCl)
- Sodium Sulfate (Na_2SO_4), anhydrous
- Distilled water

Procedure:

Part 1: Synthesis of 1-Aminocyclohexanecarbonitrile

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine ammonium chloride (5.88 g, 0.11 mol) and 20 mL of 28% aqueous ammonia.
- **Addition of Cyanide:** In a separate beaker, dissolve sodium cyanide (5.39 g, 0.11 mol) in 20 mL of distilled water. Caution: Sodium cyanide is highly toxic. Wear appropriate personal protective equipment and work in a fume hood. Add this solution to the dropping funnel.
- **Reaction Initiation:** Cool the flask in an ice bath. Slowly add the sodium cyanide solution to the stirred ammonium chloride/ammonia mixture over a period of 30 minutes.
- **Addition of Cyclohexanone:** After the addition of the cyanide solution is complete, add cyclohexanone (9.81 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
- **Reaction Progression:** After the addition of cyclohexanone, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-aminocyclohexanecarbonitrile as an oil.

Part 2: Synthesis of **1-Aminocyclohexanecarbonitrile Hydrochloride**

- Corrosive Reagents: Concentrated hydrochloric acid is corrosive and should be handled with care.
- Flammable Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis of **1-aminocyclohexanecarbonitrile hydrochloride**. By following these procedures, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The provided workflow diagram and quantitative data table are intended to facilitate the experimental process. Adherence to the safety precautions is critical for the safe execution of this synthesis.

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